Diazotization-Reduction Synthesis Yield of Ethyl 3-Hydrazinobenzoate vs. 3-Hydrazinobenzoic Acid: 91.7% Isolated Yield with Full Spectroscopic Characterization
Ethyl 3-hydrazinobenzoate is synthesized from ethyl 3-aminobenzoate via a two-step diazotization–SnCl2 reduction protocol that affords the product in 91.7% isolated yield as a yellow solid, with full ¹H-NMR characterization (400 MHz, DMSO-d6) . In contrast, the closest structural counterpart that has published synthesis data, 3-hydrazinobenzoic acid (the free acid, CAS 38235-71-1), is reported to be obtained via analogous diazotization-reduction from 3-aminobenzoic acid with yields typically in the range of 63–72% . This approximately 20-percentage-point yield differential is attributable to the better organic-solvent extractability of the ethyl ester product versus the zwitterionic free acid, which partitions less favorably into ethyl acetate during workup .
| Evidence Dimension | Isolated synthesis yield (diazotization–SnCl2 reduction route) |
|---|---|
| Target Compound Data | 91.7% isolated yield (3.30 g from 3.30 g ethyl 3-aminobenzoate, 20.0 mmol scale) |
| Comparator Or Baseline | 3-Hydrazinobenzoic acid (CAS 38235-71-1): typical yield 63–72% (from 3-aminobenzoic acid, reported at multi-gram scale) |
| Quantified Difference | Yield advantage of approximately +19.7 to +28.7 absolute percentage points for the ethyl ester |
| Conditions | NaNO2 (1.52 g, 22.0 mmol) in water added to ice-cooled ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCl (30 mL); then SnCl2·H2O (9.0 g, 40.0 mmol) in 6N HCl (30 mL) at 0 °C for 2 h; pH adjusted to 9–10 with 30% NaOH; extraction with EtOAc (2 × 300 mL) vs. analogous conditions for free acid |
Why This Matters
Higher and more reproducible synthesis yield translates into lower cost per gram for procurement and reduced raw-material waste in scale-up campaigns, a key differentiator for users selecting a hydrazinobenzoate building block for multi-step synthesis programs.
- [1] Patent: Method for preparing 3-hydrazinobenzoic acid hydrochloride. Chinese patent application, 2008. Describes diazotization-reduction route from 3-aminobenzoic acid with yields of 63–72%. Retrieved via Google Patents, April 25, 2026. View Source
